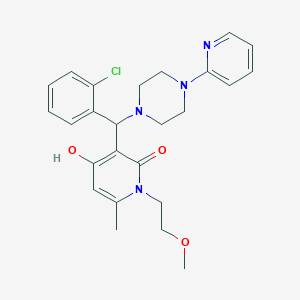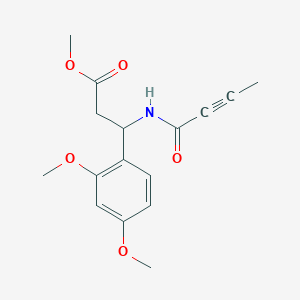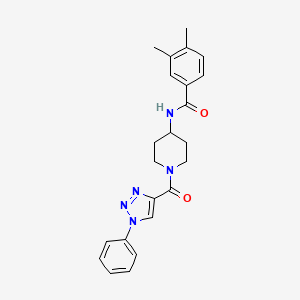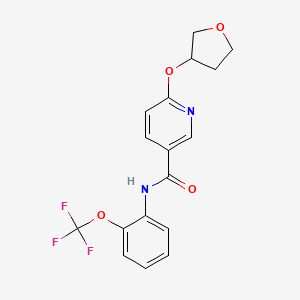
3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a chlorophenyl group, a pyridinyl piperazine moiety, a hydroxy group, and a methoxyethyl group attached to a pyridinone core. These features suggest potential for interactions with biological targets, as well as interesting spectroscopic and structural characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with basic heterocyclic compounds and employing techniques such as Michael addition, chlorination, and condensation reactions. For instance, a similar compound was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, followed by further functionalization . Another related synthesis involved chlorination of an amino methyl pyridine followed by condensation with piperidine . These methods indicate that the synthesis of the compound would likely involve similar strategies, employing careful control of reaction conditions to ensure the correct functional groups are introduced at the appropriate positions on the molecule.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been studied using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also commonly used to predict molecular geometry, electronic structure, and various molecular properties, such as hyperpolarizability and molecular electrostatic potential . These studies are crucial for understanding the conformational preferences of the molecule and the potential for intermolecular interactions, which can influence its reactivity and binding to biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of various substituents that can participate in chemical reactions. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the piperazine ring could be involved in reactions with electrophiles due to its nitrogen atoms. The hydroxy group could form hydrogen bonds or be involved in dehydration reactions. The molecular structure and electronic distribution, as analyzed by DFT and NMR studies, can provide insights into the most reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms and functional groups suggests a capacity for forming hydrogen bonds, which could affect its solubility and melting point. The compound's spectroscopic properties, such as NMR chemical shifts and vibrational wavenumbers, can be experimentally determined and compared with theoretical predictions to confirm the structure . Additionally, the compound's stability and reactivity can be assessed using natural bond orbital analysis, which provides information on hyperconjugative interactions and charge delocalization .
Applications De Recherche Scientifique
Metabolic Studies
- 3-((2-Chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been studied for its metabolic properties. For instance, a dopamine D(4)-selective antagonist, which shares structural similarities with this compound, was investigated for its metabolism in rats, monkeys, and humans. The study identified major metabolic pathways, including N-dealkylation and formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Antimicrobial Activity
- Research on derivatives of pyridine, which is a component of the chemical structure, showed variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Structural Analysis
- The crystal structures of related compounds have been analyzed to understand their molecular arrangement and interactions. Such studies can provide insights into the compound's properties and potential applications in material science and pharmaceuticals (Ullah & Altaf, 2014).
Anticonvulsant Activities
- Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant activities. Studies have shown promising results, indicating its potential in developing treatments for convulsive disorders (Aytemir, Çalış, & Özalp, 2004).
Cognitive Enhancement
- Some derivatives have been studied for their effects on learning and memory facilitation in mice, suggesting potential applications in cognitive enhancement or treatment of cognitive disorders (Li Ming-zhu, 2012).
Insecticidal Properties
- Pyridine derivatives have been investigated for their toxicity against certain insects, indicating potential use in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-7-3-4-8-20(19)26)29-13-11-28(12-14-29)22-9-5-6-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALBDIQPJHDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)
![2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3006122.png)

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)


![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)
![N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3006138.png)
![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)